5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is an organic compound belonging to the class of pyrazolo[4,3-d]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-isopropyl-3-methoxy-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with an additional triazole ring fused to the pyrazolo[4,3-d]pyrimidine core.
Uniqueness
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound for cancer research, distinguishing it from other similar compounds that may target different enzymes or pathways .
Properties
Molecular Formula |
C9H11ClN4O |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-chloro-7-methoxy-1-propan-2-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4O/c1-5(2)14-7-6(4-11-14)12-9(10)13-8(7)15-3/h4-5H,1-3H3 |
InChI Key |
AXRWTPGCBYRYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)N=C(N=C2OC)Cl |
Origin of Product |
United States |
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